2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
Description
This compound is a triazole-thioacetamide derivative characterized by a 4-amino-substituted 1,2,4-triazole core, a pyridin-3-yl group at position 5, and a 2-fluorophenylacetamide moiety. The 2-fluorophenyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6OS/c16-11-5-1-2-6-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-4-3-7-18-8-10/h1-8H,9,17H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZENZUSUPGZTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry for the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions using hydrazine derivatives and appropriate nitriles.
- Thioether Formation : The triazole derivative reacts with a thiol compound to create a thioether linkage.
- Acetamide Formation : Finally, the thioether is reacted with an acylating agent to yield the acetamide group.
Biological Activity Overview
The biological activity of this compound has been extensively studied across various domains:
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds demonstrate minimum inhibitory concentrations (MICs) as low as 21.25 μM against Mycobacterium tuberculosis and effective antifungal activity against strains like Candida and Aspergillus.
Table 1: Antimicrobial Activity Summary
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| T1 | ≤21.25 | Antitubercular |
| T4 | ≤30 | Antifungal |
| T5 | ≤15 | Bactericidal |
| T6 | ≤25 | Fungicidal |
These results highlight the potential of this compound in treating infections caused by resistant strains .
The mechanism of action for triazole derivatives generally involves inhibition of key enzymes or interference with cellular processes. Specifically, they may act by disrupting fungal cell wall synthesis or inhibiting bacterial DNA synthesis through interaction with topoisomerases. This multifaceted approach contributes to their broad-spectrum antimicrobial efficacy .
Case Studies and Research Findings
Recent studies have further elucidated the pharmacological profile of 1,2,4-triazoles, including their anticancer and anti-inflammatory properties:
- Anticancer Activity : Compounds derived from triazoles have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, certain triazole derivatives have shown promising results in inhibiting aromatase enzymes involved in estrogen biosynthesis, which is crucial for hormone-dependent cancers .
- Anti-inflammatory Effects : Some studies have indicated that triazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Future Directions
The ongoing research into triazole derivatives like this compound suggests a promising future for these compounds in drug development. The exploration of structure–activity relationships (SAR) will be crucial in optimizing their efficacy and selectivity against various diseases.
Scientific Research Applications
Structural Features
The compound contains a triazole ring, which is known for its biological significance. The presence of a pyridine moiety enhances its pharmacological properties, making it a subject of interest for various applications.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide have shown effectiveness against various bacterial and fungal strains.
Case Study : A study demonstrated that a related triazole compound exhibited antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of conventional antifungals like fluconazole .
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer potential. The compound's structure allows it to interact with biological targets involved in cancer progression.
Case Study : In vitro studies have shown that similar triazole compounds can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8 with significant growth inhibition percentages .
Agricultural Applications
Triazole compounds are utilized in agriculture as fungicides due to their ability to disrupt fungal cell membrane synthesis. The compound can potentially be developed into a new class of agricultural protectants.
Data Table: Antifungal Efficacy
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-((4-amino-5-(pyridin-3-yl)... | Candida albicans | ≤25 | |
| Related Triazole Derivative | Rhodotorula mucilaginosa | ≤25 |
Material Science Applications
The unique properties of triazole compounds make them suitable for use in material science, particularly in the development of new polymers and coatings that require specific chemical stability and resistance to degradation.
Coatings and Polymers
Research has indicated that incorporating triazole units into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating protective coatings for various industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and related derivatives:
Physicochemical Properties
- Melting Points: Allyl-substituted analogs () have higher melting points (161–184°C) than ethyl- or amino-substituted derivatives, likely due to increased crystallinity .
- Synthetic Yields : The target compound’s synthesis may require optimized conditions (e.g., solvent systems like DMF:EtOH in ) to improve yields beyond 60–65% .
Research Implications
The structural versatility of triazole-thioacetamides allows for tailored bioactivity. Future studies on the target compound should:
Evaluate Orco Activity : Test agonist/antagonist effects using electrophysiological assays, as done for VUAA1 .
Optimize Substituents: Explore hybrid structures (e.g., combining 4-amino with benzodioxol groups) to enhance potency and pharmacokinetics .
Characterize Physicochemical Properties : Determine solubility, logP, and metabolic stability to assess drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
